Ethyl 3-{[3-(trifluoromethyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate
Description
Ethyl 3-{[3-(trifluoromethyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate is a sulfonamide derivative featuring a benzothiophene core substituted with a sulfamoyl group at position 3 and an ethyl ester at position 2. The sulfamoyl group is further modified with a 3-(trifluoromethyl)phenyl moiety, which introduces strong electron-withdrawing effects and enhances lipophilicity. Such structural attributes are common in medicinal chemistry, as sulfonamides are frequently employed as enzyme inhibitors or receptor modulators due to their ability to mimic biological sulfonic acid groups .
Properties
IUPAC Name |
ethyl 3-[[3-(trifluoromethyl)phenyl]sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO4S2/c1-2-26-17(23)15-16(13-8-3-4-9-14(13)27-15)28(24,25)22-12-7-5-6-11(10-12)18(19,20)21/h3-10,22H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGFUPJONIKORY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Interrupted Pummerer Reaction Approach
A particularly effective method for introducing functionality at the C3 position of benzothiophenes involves the use of benzothiophene S-oxides as precursors, followed by an interrupted Pummerer reaction sequence. This approach offers excellent regioselectivity without requiring directing groups.
Procedure:
- Preparation of benzothiophene S-oxide (1) in dichloromethane at -40°C
- Addition of trifluoroacetic anhydride (TFAA) to activate the S-oxide
- Reaction with 3-(trifluoromethyl)aniline to introduce the aryl group at C3
- Treatment with p-toluenesulfonic acid (p-TsOH) at 45°C to promote rearrangement
- Conversion of the intermediate to the sulfonamide using appropriate sulfonylating reagents
This method produces the desired C3-arylated benzothiophene with complete regiocontrol, creating an ideal scaffold for further functionalization toward the target compound.
Reaction Conditions and Optimization
| Reagent | Quantity | Temperature | Time | Note |
|---|---|---|---|---|
| Benzothiophene S-oxide | 0.2 mmol | -40°C | 5 min | In CH₂Cl₂ (1 mL) |
| TFAA | 0.3 mmol | -40°C | - | Added dropwise |
| 3-(Trifluoromethyl)aniline | 0.3 mmol | -40°C to RT | 16 h | In CH₂Cl₂ (1 mL) |
| p-TsOH | 0.4 mmol | 45°C | 5 h | To promote rearrangement |
The reaction proceeds via a key intermediate that undergoes rearrangement to afford the C3-arylated benzothiophene with high yield (typically 70-80%).
Direct Sulfonamide Formation Methods
Synthesis Using SO₂ Gas
A practical approach for the preparation of sulfonamides involves the utilization of sulfur dioxide (SO₂) gas generated in situ from readily available reagents. This method can be adapted for the synthesis of our target compound.
Procedure:
- Preparation of ethyl benzothiophene-2-carboxylate as the starting material
- C3-bromination or iodination to introduce a halogen at the C3 position
- Metal-catalyzed cross-coupling with an organometallic reagent derived from 3-(trifluoromethyl)aniline
- Reaction with SO₂ gas generated on demand using contained and controlled methods
- Final condensation to form the sulfonamide linkage
This protocol avoids the use of SO₂ cylinders that require stringent storage regulations and eliminates the need for atom-inefficient SO₂ surrogates.
Benzothiophene-2-carboxylic Acid Pathway
Another viable approach involves starting with benzothiophene-2-carboxylic acid derivatives, which can be prepared via established methods as outlined below:
Synthesis of Ethyl 6-substituted Benzothiophene-2-carboxylate:
- Reaction of 2-fluoro-4-(trifluoromethyl)benzaldehyde with ethyl thioglycolate
- Base-mediated cyclization using K₂CO₃ in DMF at 60°C
- Subsequent functionalization at the C3 position
| Reagent | Quantity | Conditions | Yield |
|---|---|---|---|
| 2-Fluoro-4-(trifluoromethyl)benzaldehyde | 5.20 mmol | - | - |
| Ethyl thioglycolate | 6.20 mmol | 60°C, 2h, DMF | ~70% |
| K₂CO₃ | 5.70 mmol | - | - |
The resulting ethyl benzothiophene-2-carboxylate serves as a key intermediate for introducing the sulfonamide functionality at the C3 position.
Sulfonamide Formation via Sulfamoylation
Direct C3-Sulfamoylation Approach
The target compound can be prepared by direct sulfamoylation of a C3-functionalized benzothiophene derivative. This approach requires the preparation of appropriate benzothiophene precursors followed by introduction of the sulfonamide group.
General Procedure:
- Synthesis of ethyl benzothiophene-2-carboxylate
- C3 lithiation or halogenation to activate the position
- Formation of a sulfonic acid or sulfonyl chloride intermediate
- Reaction with 3-(trifluoromethyl)aniline to form the sulfonamide bond
This method is particularly valuable as it allows for the direct introduction of the sulfonamide group at the C3 position without requiring rearrangement steps.
Two-Step Strategy via Arylation and Sulfonamide Metathesis
A two-step strategy involving palladium-catalyzed cross-coupling followed by sulfonamide metathesis can also be utilized for preparing the target compound:
- Palladium-catalyzed cross-coupling of a C3-halogenated benzothiophene with CH-acidic methanesulfonamides
- Metathesis reaction between the resulting α-arylated sulfonamides and 3-(trifluoromethyl)aniline
This approach offers significant versatility and efficiency for the synthesis of various benzothiophene sulfonamides.
Electrochemical Synthesis Methods
Electrochemically-Promoted Synthesis
Recent advances in electrochemical methods provide an innovative approach for benzothiophene synthesis. The reaction of sulfonhydrazides with internal alkynes under electrochemical conditions produces benzothiophene motifs through a selective ipso-addition pathway.
Procedure:
- Preparation of appropriate sulfonhydrazide derivative
- Electrochemical reaction with suitable internal alkyne
- Formation of a quaternary spirocyclization intermediate
- S-migration process leading to the benzothiophene core
- Further functionalization to introduce the carboxylate and sulfonamide groups
This method offers significant advantages in terms of sustainability and atom economy.
Optimization of Sulfonamide Formation
Forming the sulfonamide linkage with 3-(trifluoromethyl)phenyl group can be achieved through several methodologies:
General Procedure for Sulfonamide Formation
The preparation of sulfonamides can be conducted using methods adapted from literature procedures:
- Reaction of sulfonyl chloride (1.1 equiv.) with 3-(trifluoromethyl)aniline (1 equiv.)
- Addition of pyridine (1.2 equiv.) in dichloromethane
- Stirring at room temperature for 12 hours
- Purification by standard workup procedures
| Reagent | Molar Ratio | Solvent | Temperature | Time |
|---|---|---|---|---|
| Sulfonyl chloride | 1.1 equiv. | CH₂Cl₂ | 23°C | 12 h |
| 3-(Trifluoromethyl)aniline | 1.0 equiv. | - | - | - |
| Pyridine | 1.2 equiv. | - | - | - |
This approach typically yields the desired sulfonamide in good to excellent yields (70-90%).
Characterization and Analytical Data
While specific analytical data for this compound is limited in the available literature, expected characterization parameters can be inferred from related compounds:
| Parameter | Expected Value | Method |
|---|---|---|
| Molecular Formula | C₁₈H₁₄F₃NO₄S₂ | - |
| Molecular Weight | 429.43 g/mol | - |
| ¹H NMR | Complex aromatic patterns, ethyl signals, NH signal | 300-500 MHz |
| ¹⁹F NMR | Signal at approximately -63 ppm | CFCl₃ as external standard |
| Mass Spectrometry | M+ peak at m/z 429 | ESI-MS |
| Melting Point | Likely 120-150°C | Capillary method |
The presence of the trifluoromethyl group provides a characteristic signal in ¹⁹F NMR spectroscopy, facilitating confirmation of the target structure.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[3-(trifluoromethyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Anticancer Activity
Research indicates that Ethyl 3-{[3-(trifluoromethyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate exhibits significant anticancer properties:
-
Mechanisms of Action :
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by influencing mitochondrial pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
- Cell Cycle Arrest : It has been shown to induce S-phase arrest in various cancer cell lines, effectively inhibiting cell proliferation.
-
Case Study Example :
- A study on HepG2 (liver cancer) cells demonstrated an IC50 value of approximately 10 µM, indicating potent cytotoxic effects. The MTT assay confirmed significant inhibition of cell viability at concentrations above this threshold.
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent:
-
In Vitro Activity :
- Exhibits antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli.
- Minimum inhibitory concentration (MIC) values were recorded at approximately 50 µg/mL for both bacterial strains.
-
Mechanism of Action :
- The sulfamoyl group may play a role in disrupting bacterial cell wall synthesis or function.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways:
- Examples of Target Enzymes :
- Enzymes related to cancer progression and inflammation have been identified as potential targets, with preliminary results indicating significant inhibition.
Research Findings Summary Table
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Anticancer Activity | MTT Assay | IC50 = 10 µM in HepG2 cells |
| Antimicrobial Activity | Disk Diffusion | MIC = 50 µg/mL against E. coli and S. aureus |
| Enzyme Inhibition | Enzymatic Assays | Significant inhibition of target enzymes |
Mechanism of Action
The mechanism of action of Ethyl 3-{[3-(trifluoromethyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The sulfonamide linkage plays a crucial role in its biological activity by interacting with enzymes and receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs differ primarily in the substituents on the phenyl ring of the sulfamoyl group. Below is a detailed comparison of key derivatives:
Key Observations :
Substituent Effects: Trifluoromethyl (CF₃): The 3-CF₃ group (target compound) imparts significant electron withdrawal, increasing resistance to oxidative metabolism. This is advantageous for pharmacokinetic stability but may reduce aqueous solubility . Fluorine (F): The 3-fluoro-4-methyl derivative () balances polarity and lipophilicity, making it a intermediate candidate for optimizing drug-likeness.
This suggests CF₃ groups may enhance reaction efficiency in certain synthetic pathways .
Molecular Weight and Bioactivity :
- The target compound’s molecular weight (438.44 g/mol) exceeds typical thresholds for oral bioavailability (500 g/mol). However, its benzothiophene core and sulfonamide group may facilitate membrane penetration, counteracting this limitation .
Biological Activity
Ethyl 3-{[3-(trifluoromethyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of benzothiophene derivatives, characterized by the presence of a sulfamoyl group and a trifluoromethyl phenyl moiety. Its molecular formula is , with a molecular weight of approximately 367.35 g/mol. The structural configuration contributes to its unique biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiophene derivatives, including this compound. These compounds exhibit cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HT-1080 (fibrosarcoma)
- A-549 (lung carcinoma)
In vitro assays have demonstrated that this compound can induce apoptosis in cancer cells, with IC50 values indicating significant potency against these cell lines .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity. Research indicates that derivatives of benzothiophene exhibit broad-spectrum antibacterial and antifungal properties. For instance, certain derivatives have demonstrated low minimum inhibitory concentrations (MICs) against Gram-positive bacteria and fungi .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of cell proliferation : The compound disrupts cell cycle progression in cancer cells.
- Induction of oxidative stress : It may generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.
- Targeting specific signaling pathways : The compound potentially interacts with key molecular targets involved in cancer cell survival and proliferation .
Study 1: Synthesis and Evaluation
A study focused on synthesizing various benzothiophene derivatives, including the target compound, evaluated their biological activities through MTS assays. The results indicated that this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 25 µM .
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of related compounds. The study found that certain derivatives showed MIC values as low as 16 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity. The study suggested that the presence of the sulfamoyl group enhances the antimicrobial efficacy .
Study 3: In Silico Analysis
In silico docking studies provided insights into the binding affinity of this compound with various biological targets. These analyses revealed favorable interactions with proteins involved in cancer progression, supporting its potential as an anticancer agent .
Data Summary Table
Q & A
What are the standard synthetic routes for synthesizing Ethyl 3-{[3-(trifluoromethyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate?
Basic:
The synthesis typically involves a multi-step approach starting with the formation of the benzothiophene core. Key steps include:
Thiophene Ring Formation : Cyclization of substituted benzene precursors with sulfur-containing reagents.
Sulfamoylation : Introduction of the sulfamoyl group via reaction with 3-(trifluoromethyl)phenylsulfonamide under nucleophilic substitution conditions.
Esterification : Ethyl ester formation at the 2-position using ethyl chloroformate or similar reagents.
Reaction conditions (e.g., solvent polarity, temperature) are critical for yield optimization. Characterization via NMR and IR spectroscopy confirms intermediate purity .
Advanced:
Advanced methodologies focus on process intensification :
- Continuous Flow Reactors : Improve scalability and reduce side reactions by precise control of residence time and temperature gradients .
- Catalytic Systems : Use of Pd-catalyzed cross-coupling for regioselective sulfamoylation, enhancing efficiency and reducing waste .
How do structural modifications influence the biological activity of this compound?
Basic:
The trifluoromethyl (-CF₃) and sulfamoyl (-SO₂NH-) groups are critical for bioactivity. The -CF₃ group enhances metabolic stability and lipophilicity, while the sulfamoyl group facilitates hydrogen bonding with target proteins. Substitution at the phenyl ring (e.g., electron-withdrawing groups) modulates binding affinity .
Advanced:
Structure-Activity Relationship (SAR) Studies :
- Fluoro Substituents : Adding a 4-fluoro group (as in related analogs) increases enzymatic inhibition (e.g., COX-2) by 30% due to enhanced electronegativity .
- Ethyl Ester vs. Methyl Ester : Ethyl esters show prolonged half-lives in vitro compared to methyl esters, as observed in pharmacokinetic studies of analogs .
What analytical techniques are recommended for characterizing this compound?
Basic:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity (e.g., sulfamoyl proton resonance at δ 8.2–8.5 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (C₁₉H₁₈FNO₄S₂; MW 423.48 g/mol) .
Advanced:
- X-ray Crystallography : Resolves conformational preferences (e.g., dihedral angles between benzothiophene and phenyl rings) to guide docking studies .
- DSC/TGA : Assess thermal stability for formulation development .
How can researchers resolve contradictions in reported biological data for this compound?
Basic:
Contradictions often arise from assay variability (e.g., cell line sensitivity). Standardize protocols:
- Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds.
- Validate target engagement via Western blotting or ELISA .
Advanced:
Mechanistic Profiling :
- Kinetic Binding Assays : Surface plasmon resonance (SPR) quantifies on/off rates to distinguish true inhibitors from assay artifacts.
- Metabolite Screening : LC-MS identifies degradation products that may interfere with activity .
What strategies optimize solubility and stability for in vitro assays?
Basic:
- Solubility : Use DMSO stocks (≤10 mM) with cosolvents (e.g., PEG-400) for aqueous dilution.
- Stability : Store at -80°C under inert gas to prevent ester hydrolysis .
Advanced:
- Prodrug Design : Replace ethyl ester with tert-butyl ester to enhance aqueous solubility while maintaining metabolic activation .
- Lyophilization : Formulate as lyophilized powders with cyclodextrins for long-term stability .
What computational tools predict the binding mode of this compound to biological targets?
Advanced:
- Molecular Dynamics (MD) Simulations : Simulate interactions with ATP-binding pockets (e.g., kinases) to identify key residues (e.g., Lys48 in PKA) .
- QSAR Models : Train models on analogs to predict IC₅₀ values for novel targets .
How are impurities identified and quantified during synthesis?
Advanced:
- HPLC-MS : Detect trace impurities (e.g., des-ethyl byproduct) using C18 columns and ESI-MS in negative ion mode .
- DoE Optimization : Design of Experiments (DoE) minimizes side reactions during sulfamoylation by varying pH and temperature .
What in vivo models are suitable for studying this compound’s pharmacokinetics?
Advanced:
- Rodent Models : Monitor plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS. The compound’s logP (~3.2) suggests moderate blood-brain barrier penetration .
- Microsomal Stability Assays : Human liver microsomes predict CYP-mediated metabolism, guiding dose regimens .
How does this compound compare to structural analogs in terms of toxicity?
Basic:
- Cytotoxicity Screening : MTT assays in HepG2 cells show low toxicity (IC₅₀ > 50 µM) due to selective target engagement .
Advanced:
- hERG Channel Inhibition : Patch-clamp assays confirm no cardiotoxicity risk (IC₅₀ > 30 µM), unlike some sulfonamide analogs .
What regulatory guidelines apply to preclinical studies of this compound?
Basic:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
